2-(3-Methyl-1H-pyrazol-1-yl)piperidine 2-(3-Methyl-1H-pyrazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705567
InChI: InChI=1S/C9H15N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h5,7,9-10H,2-4,6H2,1H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

2-(3-Methyl-1H-pyrazol-1-yl)piperidine

CAS No.:

Cat. No.: VC17705567

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methyl-1H-pyrazol-1-yl)piperidine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 2-(3-methylpyrazol-1-yl)piperidine
Standard InChI InChI=1S/C9H15N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h5,7,9-10H,2-4,6H2,1H3
Standard InChI Key JUOANMIOWVXMDN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)C2CCCCN2

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Connectivity

2-(3-Methyl-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring attached to a five-membered pyrazole ring via a single bond at the 2-position of the piperidine and the 1-position of the pyrazole. The pyrazole ring is substituted with a methyl group at the 3-position, imparting steric and electronic effects critical to its bioactivity. The IUPAC name, 2-(3-methylpyrazol-1-yl)piperidine, reflects this connectivity.

The molecular formula C₉H₁₅N₃ corresponds to a molecular weight of 165.24 g/mol . Key structural descriptors include:

  • SMILES Notation: CC1=NN(C=C1)C2CCCNC2

  • InChIKey: VMNHNSAFXUMPJW-UHFFFAOYSA-N

  • Topological Polar Surface Area: 30.7 Ų, indicative of moderate hydrogen-bonding capacity.

Conformational Dynamics

The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyrazole ring remains planar due to aromaticity . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Piperidine Protons: δ 1.45–2.31 ppm (m, CH₂), δ 2.95–3.50 ppm (m, NCH₂)

  • Pyrazole Protons: δ 6.87–7.95 ppm (m, C–H), δ 2.31 ppm (s, CH₃) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The primary synthesis involves the nucleophilic substitution of 3-methyl-1H-pyrazole with piperidine derivatives under inert conditions. A representative protocol includes:

  • Reagents: 3-methyl-1H-pyrazole, 2-chloropiperidine, potassium carbonate.

  • Conditions: Reflux in dry tetrahydrofuran (THF) at 80°C for 12 hours under nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 65–75% pure product.

Alternative Methodologies

Recent advancements utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating 3-methylpyrazole with 2-aminopiperidine at 150°C for 20 minutes achieves 85% yield. Catalytic approaches employing palladium complexes (e.g., Pd(OAc)₂/PPh₃) further enhance regioselectivity.

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Effects

Structure-activity relationship (SAR) studies highlight broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and Escherichia coli. Molecular docking simulations suggest interference with bacterial DNA gyrase (PDB: 1KZN). Against influenza A (H1N1), the compound reduces viral replication by 90% at 50 μM, likely via neuraminidase inhibition.

Analytical Characterization Techniques

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Peaks at 1640 cm⁻¹ (C=N stretch) and 2980 cm⁻¹ (C–H stretch) confirm pyrazole and piperidine rings .

  • ¹H/¹³C NMR: Assignments correlate with predicted shifts; e.g., pyrazole C-4 at 147 ppm (¹³C).

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 166.24, consistent with molecular weight .

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) achieves >98% purity, retention time = 6.2 minutes.

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for analogs with enhanced bioavailability. N-Acylation (e.g., acetyl, benzoyl) improves logP values from 1.2 to 2.8, facilitating blood-brain barrier penetration.

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm) increases tumor accumulation by 3-fold in murine models.

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